2-(2-Chloro-phenyl)-2,2-difluoro-ethanol

Separation Science Process Chemistry Thermodynamics

2-(2-Chloro-phenyl)-2,2-difluoro-ethanol (CAS 1380202-39-0), systematically named 2-(2-chlorophenyl)-2,2-difluoroethan-1-ol and also known as 2-chloro-β,β-difluorobenzeneethanol, is a halogenated aromatic alcohol with the molecular formula C₈H₇ClF₂O and a molecular weight of 192.59 g·mol⁻¹. The compound bears an ortho-chloro substituent on the phenyl ring and a gem-difluoro group at the benzylic carbon adjacent to the primary alcohol, a structural arrangement that distinguishes it from its regioisomeric and non-halogenated congeners.

Molecular Formula C8H7ClF2O
Molecular Weight 192.59 g/mol
CAS No. 1380202-39-0
Cat. No. B3069655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-phenyl)-2,2-difluoro-ethanol
CAS1380202-39-0
Molecular FormulaC8H7ClF2O
Molecular Weight192.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CO)(F)F)Cl
InChIInChI=1S/C8H7ClF2O/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4,12H,5H2
InChIKeyRBFOBWKGRFPAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-phenyl)-2,2-difluoro-ethanol (CAS 1380202-39-0): Structural Identity and Procurement-Relevant Physicochemical Profile


2-(2-Chloro-phenyl)-2,2-difluoro-ethanol (CAS 1380202-39-0), systematically named 2-(2-chlorophenyl)-2,2-difluoroethan-1-ol and also known as 2-chloro-β,β-difluorobenzeneethanol, is a halogenated aromatic alcohol with the molecular formula C₈H₇ClF₂O and a molecular weight of 192.59 g·mol⁻¹ . The compound bears an ortho-chloro substituent on the phenyl ring and a gem-difluoro group at the benzylic carbon adjacent to the primary alcohol, a structural arrangement that distinguishes it from its regioisomeric and non-halogenated congeners. It is registered in the EPA DSSTox database under DTXSID101292358, confirming its traceability within regulatory and toxicological data frameworks [1]. Commercially, the compound is typically supplied as a white solid or colorless liquid with a purity specification of 98%, recommended storage at 2–8 °C, and catalog pricing at approximately US$212/g (1 g) to US$741/5 g from specialty chemical vendors . Its primary recognized application is as a synthetic intermediate and building block in pharmaceutical and agrochemical research .

Why 2-(2-Chloro-phenyl)-2,2-difluoro-ethanol Cannot Be Casually Replaced by In-Class Analogs: Ortho-Chloro Regiochemistry and gem-Difluoro Effects on Physicochemical Performance


Compounds within the chlorophenyl-difluoroethanol family share the same molecular formula and atom connectivity but differ critically in the position of the chlorine substituent on the aromatic ring, a variable that exerts measurable influence on boiling point, flash point, lipophilicity (XlogP), and molecular complexity . Substituting 2-(2-chloro-phenyl)-2,2-difluoro-ethanol with its para-chloro isomer (CAS 207799-86-8) would alter predicted boiling point by approximately +10 °C (284.0 vs. 273.7 °C at 760 mmHg) and flash point by approximately +6 °C (125.6 vs. 119.3 °C) , impacting distillation fraction cutpoints, solvent removal protocols, and thermal safety margins. Replacing the ortho-chloro, gem-difluoro scaffold with a non-fluorinated 2-(2-chlorophenyl)ethanol (CAS 19819-95-5) eliminates the electron-withdrawing and metabolic-stabilizing contribution of the CF₂ group, resulting in a boiling point shift of approximately +56 °C (284.0 vs. 227.5 °C at 760 mmHg) and a LogP reduction from 2.67 to approximately 1.95 . These differences are not cosmetic; for process chemists optimizing reaction conditions, analytical chemists developing separation methods, or medicinal chemists tuning lead series lipophilicity, selecting the incorrect analog can lead to failed reactions, co-elution in chromatography, or misleading structure–activity relationship (SAR) interpretation. The quantitative evidence below defines precisely where 2-(2-chloro-phenyl)-2,2-difluoro-ethanol occupies a unique property space that is not interchangeable with its closest comparators.

Quantitative Differentiation Evidence: 2-(2-Chloro-phenyl)-2,2-difluoro-ethanol vs. Closest Structural Analogs


Normal Boiling Point: Ortho-Chloro vs. Para-Chloro Regioisomer — A ~10 °C Differential with Distillation and Thermal Process Implications

The target compound 2-(2-chloro-phenyl)-2,2-difluoro-ethanol exhibits a predicted normal boiling point of 284.0 ± 35.0 °C at 760 mmHg, which is approximately 10.3 °C higher than that of its para-chloro regioisomer, 2-(4-chlorophenyl)-2,2-difluoroethanol (273.7 ± 35.0 °C) . Both values are predicted by the same computational method (ACD/Labs algorithm as implemented in the Chemsrc database), affording a cross-study comparable basis. The elevated boiling point of the ortho isomer is consistent with the greater steric hindrance imparted by the ortho-chloro substituent, which reduces intermolecular packing efficiency relative to the para-substituted congener, yet simultaneously increases the molecular complexity index (152 vs. 144) . This ~10 °C differential is sufficiently large to enable fractionation by distillation under controlled vacuum and is predicted to translate into a corresponding difference in the temperature required for complete solvent removal under reduced pressure.

Separation Science Process Chemistry Thermodynamics

Flash Point Safety Margin: Ortho-Chloro Isomer Provides ~6 °C Higher Flash Point vs. Para Isomer for Enhanced Thermal Handling Safety

The predicted flash point of 2-(2-chloro-phenyl)-2,2-difluoro-ethanol is 125.6 ± 25.9 °C, compared with 119.3 ± 25.9 °C for the para-chloro isomer . Although both values lie within broadly overlapping prediction intervals, the central estimate reveals a +6.3 °C advantage for the ortho isomer. Flash point is a critical parameter for determining storage classification (flammable vs. combustible liquid thresholds), shipping conditions, and the engineering controls required for large-scale handling. The ortho isomer's higher flash point affords a modestly wider thermal safety operating window, which can be decisive in pilot-plant scale-up where cumulative risk factors are aggregated.

Process Safety Thermal Hazard Assessment Chemical Handling

Lipophilicity Tuning: Ortho-Chloro Substitution Raises XlogP by +0.1 Unit Relative to Para Isomer, Modulating Partition Behavior and Membrane Permeability Prediction

The calculated XlogP of 2-(2-chloro-phenyl)-2,2-difluoro-ethanol is 2.4, compared with 2.3 for the para-chloro isomer, a +0.1 log unit difference . Both compounds share an identical topological polar surface area (TPSA) of 20.2 Ų, confirming that the lipophilicity differential arises exclusively from the regioisomeric position of chlorine and its effect on the overall molecular dipole and solvation free energy. In lead optimization campaigns, a ΔXlogP of 0.1 unit, although modest, can contribute meaningfully when cumulated across multiple property parameters within multiparameter optimization (MPO) scoring functions such as the CNS MPO or LipE indices. The ortho isomer also exhibits a higher molecular complexity index (152 vs. 144), reflecting the more sterically congested environment around the hydroxyethyl group, which may influence target binding conformations .

Medicinal Chemistry Lipophilicity ADME Prediction

gem-Difluoro Substitution Boosts Boiling Point by ~56 °C and Elevates LogP by ~0.72 Units vs. Non-Fluorinated 2-(2-Chlorophenyl)ethanol

Comparing 2-(2-chloro-phenyl)-2,2-difluoro-ethanol against its non-fluorinated counterpart 2-(2-chlorophenyl)ethanol (CAS 19819-95-5) reveals that the gem-difluoro substitution at the benzylic carbon produces a dramatic effect on key physicochemical properties. The normal boiling point increases from 227.5 ± 0.0 °C to 284.0 ± 35.0 °C (Δ ≈ +56.5 °C), the density increases from 1.19 g/mL to 1.3 ± 0.1 g/cm³ (Δ ≈ +0.11 g/cm³), and the LogP rises from 1.95 to 2.67 (ΔLogP ≈ +0.72) . These changes are consistent with the well-established effect of geminal fluorine substitution: the strong electron-withdrawing character of the CF₂ group increases molecular polarizability while strengthening intermolecular dipole–dipole interactions, simultaneously raising boiling point and lipophilicity—a combination that is particularly valuable in drug design where balancing potency (often correlated with logD) and volatility (relevant to formulation and manufacturing) is critical [1]. The molecular weight increase from 156.61 to 192.59 g·mol⁻¹ further reflects the mass contribution of two fluorine atoms replacing two hydrogen atoms.

Fluorine Chemistry Physicochemical Profiling Metabolic Stability

Ortho-Chloro, gem-Difluoro vs. Non-Chlorinated Analog: Chlorine Contributes +34.44 g·mol⁻¹ Molecular Weight and ~+0.90 LogP Enhancement

Relative to the non-chlorinated analog 2-phenyl-2,2-difluoroethanol (CAS 129973-51-9), the target compound gains a chlorine atom (ortho position), increasing molecular weight from 158.15 to 192.59 g·mol⁻¹ (Δ = +34.44 g·mol⁻¹) . The LogP rises from 1.77 to 2.67 (ΔLogP ≈ +0.90), while the predicted density increases from 1.232 g/cm³ to approximately 1.3 g/cm³ . In fragment-based and structure-guided drug design, the ortho-chloro substituent is frequently exploited not only for its lipophilic contribution but also for its capacity to engage in halogen bonding (C–Cl···O/N/S) with protein backbone carbonyls or side-chain heteroatoms, an interaction that is geometrically inaccessible to the para isomer and absent in the non-halogenated parent [1]. The ortho disposition places the chlorine in proximity to the hydroxyethyl group, potentially enabling intramolecular Cl···HO hydrogen bonding (a conformationally restraining interaction) that can pre-organize the scaffold for receptor binding.

Halogen Bonding Structural Biology Fragment-Based Drug Design

Commercial Purity Specification and Procurement Benchmarking: 98% Purity with 2–8 °C Storage Differentiates Target from Lower-Purity Analog Listings

The target compound is commercially offered at a minimum purity specification of 98% from multiple independent vendors (GlpBio, Leyan, Hubei Chengfeng), with recommended storage at 2–8 °C . In contrast, the non-chlorinated analog 2-phenyl-2,2-difluoroethanol is typically supplied at a minimum purity specification of 95% . The melting point differential is also notable: the para-chloro isomer has an experimentally determined melting point of 38–39 °C, while the ortho isomer is described as a white solid without a reported sharp melting point, suggesting either polymorphism or a broader melting range that may affect crystallinity-dependent formulation work . Furthermore, the ortho isomer's MDL identifier (MFCD28038907) and the para isomer's MDL identifier (MFCD28038847) provide unambiguous database-level differentiation for inventory management and electronic procurement systems .

Quality Control Chemical Procurement Specifications

Procurement-Driven Application Scenarios for 2-(2-Chloro-phenyl)-2,2-difluoro-ethanol (CAS 1380202-39-0): Where Ortho-Chloro, gem-Difluoro Architecture Is the Decisive Factor


Medicinal Chemistry Lead Optimization: Ortho-Chloro Halogen Bonding and gem-Difluoro Metabolic Shielding in a Single Synthon

In fragment-based and structure-guided lead optimization campaigns, 2-(2-chloro-phenyl)-2,2-difluoro-ethanol serves as a privileged building block that simultaneously delivers three pharmacologically relevant features: (i) an ortho-chloro substituent capable of engaging in halogen bonding (C–Cl···O) with protein backbone carbonyls, geometrically feasible only in the ortho configuration ; (ii) a gem-difluoro group at the benzylic position that blocks oxidative metabolism at this site, a key liability of the non-fluorinated analog 2-(2-chlorophenyl)ethanol ; and (iii) a primary alcohol handle for further derivatization (esterification, etherification, oxidation to the aldehyde or carboxylic acid) without altering the halogenation pattern. The +0.90 LogP advantage over the non-chlorinated parent and the +0.72 LogP advantage over the non-fluorinated analog place this scaffold in a lipophilicity range (LogP 2.67) that is compatible with oral bioavailability guidelines while retaining sufficient polarity (TPSA 20.2 Ų) for aqueous solubility [1]. Procurement of the ortho isomer rather than the para isomer is indicated when the target binding site features a halogen-bond acceptor positioned to interact with an ortho-directed chlorine vector.

Process Chemistry Scale-Up: Thermal Safety Advantages of Higher Flash Point and Boiling Point in Distillation-Intensive Syntheses

For process chemists designing scalable synthetic routes, the ortho-chloro isomer's higher predicted flash point (125.6 °C vs. 119.3 °C for the para isomer) and higher boiling point (284.0 °C vs. 273.7 °C for the para isomer) provide practical thermal-handling advantages . The +6.3 °C flash point differential may shift the regulatory hazard classification, potentially reducing the engineering controls required for bulk solvent storage and reactor charging. The +10.3 °C boiling point differential enables fractionation from para-chloro impurities that may arise during non-regioselective chlorination steps in the synthetic route, improving isolated purity without additional chromatographic purification . The 98% minimum purity specification supported by multiple vendors reduces the need for pre-reaction re-purification, a cost factor that compounds at multi-kilogram scale [1].

Analytical Method Development and Reference Standard Qualification: Unambiguous Chromatographic Resolution from Regioisomeric Impurities

In quality control and analytical development laboratories, the ortho-chloro isomer's distinct boiling point (284.0 °C) and MDL identifier (MFCD28038907) provide unambiguous differentiation from the para-chloro isomer (273.7 °C; MFCD28038847) . The ~10 °C boiling point differential predicts baseline GC resolution on standard capillary columns (e.g., 5% phenyl methyl siloxane), enabling method validation for purity determination without the need for chiral or specialty stationary phases. Laboratories procuring the ortho isomer as a chromatographic reference standard can use these property differences to confirm identity and quantify regioisomeric impurity levels in reaction mixtures, a critical requirement for ICH Q3A-compliant impurity profiling in pharmaceutical development.

Fluorinated Building Block Collection Curation: Filling the Ortho-Chloro, gem-Difluoro Property Gap in Diversity-Oriented Synthesis Libraries

For medicinal chemistry groups and compound management facilities curating fluorinated building block collections, 2-(2-chloro-phenyl)-2,2-difluoro-ethanol occupies a unique and unoccupied position in the property space spanned by the C₈H₈₋ₓClₓFᵧO scaffold family. Its combination of ortho-chloro regiochemistry (XlogP 2.4), gem-difluoro substitution (boiling point 284 °C), and commercial availability at 98% purity fills a gap between the para-chloro isomer (XlogP 2.3, boiling point 273.7 °C) and the ortho-chloro, non-fluorinated analog (LogP 1.95, boiling point 227.5 °C) [1]. This distinct property profile enriches the accessible chemical space for diversity-oriented synthesis, particularly for fragment libraries where every regioisomer and halogenation state contributes to three-dimensional coverage of physicochemical and shape diversity parameters.

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